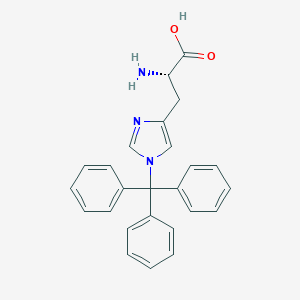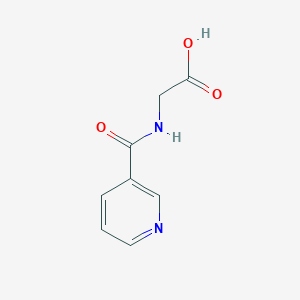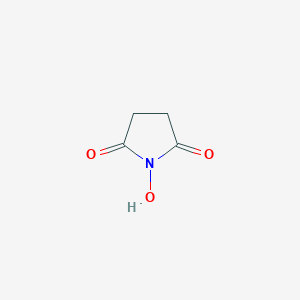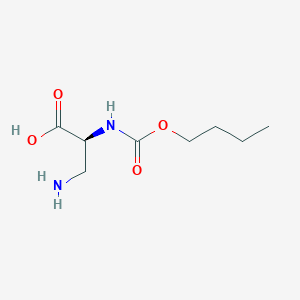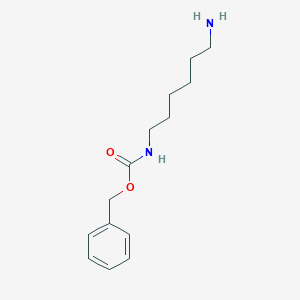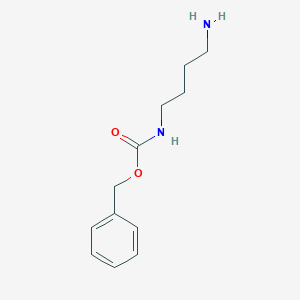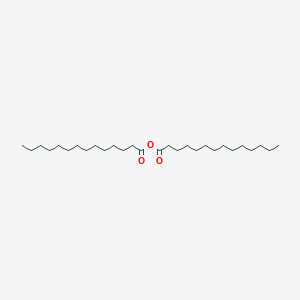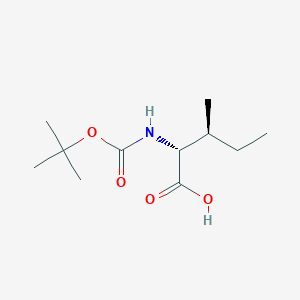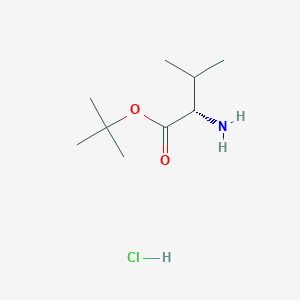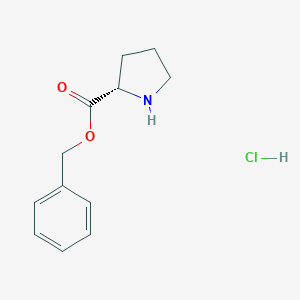
L-脯氨酸苄酯盐酸盐
描述
L-Proline benzyl ester hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl and a molecular weight of 241.71 g/mol . It is a derivative of the amino acid L-proline, where the carboxyl group is esterified with benzyl alcohol, and the resulting ester is converted to its hydrochloride salt. This compound is widely used in peptide synthesis and as a chiral auxiliary in asymmetric synthesis .
科学研究应用
L-Proline benzyl ester hydrochloride has extensive applications in scientific research:
Chemistry: It is used in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Medicine: It is used in the development of proline-based drugs and as a building block for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
L-Proline benzyl ester hydrochloride can be synthesized through a two-step process . The first step involves the reaction of benzyl alcohol with thionyl chloride to form benzyl chloride. This reaction is carried out at 0°C under an inert atmosphere. In the second step, L-proline is added to the reaction mixture, and the temperature is gradually increased to room temperature. The reaction is allowed to proceed for 48 hours, resulting in the formation of L-Proline benzyl ester hydrochloride .
Industrial Production Methods
Industrial production of L-Proline benzyl ester hydrochloride typically involves the use of hydrogen chloride gas in the presence of a solvent and a catalyst such as pyridine . The reaction is carried out at room temperature, followed by the addition of alcohol and continued refluxing. The product is then isolated by recrystallization and filtration .
化学反应分析
Types of Reactions
L-Proline benzyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters and amides.
作用机制
L-Proline benzyl ester hydrochloride exerts its effects through its role as a chiral auxiliary and a substrate in enzymatic reactions. It facilitates the formation of chiral centers in asymmetric synthesis by providing a stereochemically defined environment . In enzymatic reactions, it acts as a substrate for prolyl aminopeptidase, leading to the synthesis of proline-containing peptides .
相似化合物的比较
Similar Compounds
- L-Proline methyl ester hydrochloride
- N-Benzyl-L-prolinol
- N-Benzyl-L-proline ethyl ester
- L-Prolinamide
- α-Methyl-L-proline
Uniqueness
L-Proline benzyl ester hydrochloride is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical properties and reactivity. Its use as a chiral auxiliary in asymmetric synthesis and its role in peptide synthesis distinguish it from other similar compounds .
属性
IUPAC Name |
benzyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMOHHWRPHBAL-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347023 | |
| Record name | Benzyl L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-71-4 | |
| Record name | L-Proline, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl L-prolinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl prolinate hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK3TE62WVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of L-Proline benzyl ester hydrochloride in synthesizing these novel HDAC inhibitors?
A1: L-Proline benzyl ester hydrochloride serves as a crucial starting material in this synthesis. [] The researchers utilized it in a two-step process:
Q2: Did modifying the amine groups attached to the sulfonamide scaffold affect the activity of the resulting compounds?
A2: Yes, the research demonstrates that the choice of amine used in the coupling reaction significantly influences the potency of the final sulfonamide compound as an HDAC inhibitor. While the paper doesn't delve into the specific structure-activity relationships, it highlights that several synthesized compounds displayed good cellular potency. Notably, compound 20, featuring a specific amine substitution, exhibited the most potent HDAC inhibitory activity with an IC50 value of 2.8 μM. [] This finding underscores the importance of the amine substituent in influencing the interaction of the sulfonamide with the HDAC target.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


